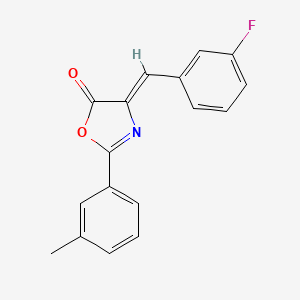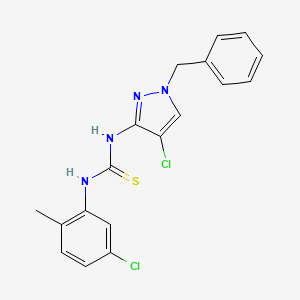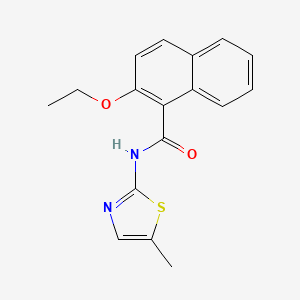![molecular formula C14H18ClNO2 B4850126 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4850126.png)
2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
説明
2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications. CT-3 is a non-psychoactive compound, which means it does not produce the euphoric effects associated with other cannabinoids such as THC.
作用機序
2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide exerts its effects by interacting with the endocannabinoid system, which is a complex signaling system involved in various physiological processes such as pain, inflammation, and mood regulation. 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide acts as a partial agonist at the CB2 receptor, which is primarily expressed in immune cells. By activating the CB2 receptor, 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide can modulate immune responses and reduce inflammation.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been demonstrated to have anti-inflammatory effects in animal models of arthritis and colitis. 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has also been shown to reduce neuropathic pain in rats. In addition, 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to protect neurons from damage in animal models of neurodegenerative diseases such as Parkinson's disease.
実験室実験の利点と制限
One of the advantages of 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is its non-psychoactive nature, which makes it suitable for use in preclinical studies. 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is its low potency compared to other cannabinoids. This means that higher doses may be required to achieve therapeutic effects.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to protect neurons from damage in animal models of Parkinson's disease, and further studies could investigate its potential neuroprotective effects in other neurodegenerative diseases.
Another area of interest is the potential use of 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide in the treatment of inflammatory bowel disease (IBD). 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to have anti-inflammatory effects in animal models of colitis, and further studies could investigate its potential use in the treatment of IBD in humans.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, and has been investigated for its potential use in the treatment of conditions such as multiple sclerosis, neuropathic pain, and arthritis. While there are limitations to its use, 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide remains an interesting compound for further investigation in the field of medicinal chemistry.
科学的研究の応用
2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been investigated for its potential use in the treatment of conditions such as multiple sclerosis, neuropathic pain, and arthritis.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10(13-3-2-8-18-13)16-14(17)9-11-4-6-12(15)7-5-11/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPOLTJFFVZWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4850053.png)

![N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4850066.png)
![4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4850072.png)


![N,N'-bis(dibenzo[b,d]furan-3-yl)malonamide](/img/structure/B4850099.png)
![2-[5-methyl-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4850106.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4850113.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4850118.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850125.png)
![3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850127.png)
![N-(2-methylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850138.png)
